3-Bromo-1-o-tolyl-propane-1,2-dione
Description
3-Bromo-1-o-tolyl-propane-1,2-dione is a brominated 1,2-dione derivative featuring an o-tolyl (ortho-methylphenyl) substituent and a bromine atom at the third position of the propane backbone. This compound belongs to the α-diketone family, characterized by two adjacent ketone groups. The bromine atom introduces significant steric and electronic effects, influencing reactivity, stability, and intermolecular interactions. Such compounds are of interest in organic synthesis, particularly in cyclization reactions and as intermediates for pharmaceuticals or agrochemicals. Its structural uniqueness arises from the combination of the electron-withdrawing bromine atom and the sterically demanding o-tolyl group, which may affect crystallinity and spectral properties compared to simpler diones .
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-bromo-1-(2-methylphenyl)propane-1,2-dione |
InChI |
InChI=1S/C10H9BrO2/c1-7-4-2-3-5-8(7)10(13)9(12)6-11/h2-5H,6H2,1H3 |
InChI Key |
PSWURSQHEVUUAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromine vs. Alkyl/Aryl Groups
The bromine atom in 3-Bromo-1-o-tolyl-propane-1,2-dione distinguishes it from non-halogenated analogs. For instance:
- 1-Phenylpropan-1,2-dione (): Lacks bromine, with a phenyl group instead of o-tolyl. The absence of bromine reduces molecular weight (MW: ~164 g/mol vs. ~281 g/mol for the brominated compound) and alters reactivity. Bromine’s electron-withdrawing nature increases electrophilicity at the diketone moiety, enhancing susceptibility to nucleophilic attack.
- 3,4-Dimethylcyclopentan-1,2-dione (): A cyclic dione with methyl substituents. The cyclic structure restricts conformational flexibility, whereas the propane backbone of the target compound allows for greater rotational freedom.
Spectral Characteristics
Infrared (IR) spectroscopy reveals key differences:
- The target compound’s IR spectrum likely shows strong C=O stretches near 1700–1750 cm⁻¹, typical of α-diketones. Bromine’s inductive effect may slightly shift these peaks compared to non-halogenated analogs .
- In 3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione (), a peak at 940 cm⁻¹ was attributed to specific vibrational modes. Bromine’s mass and polarizability might introduce distinct low-frequency modes (e.g., C-Br stretches ~500–600 cm⁻¹) absent in non-brominated diones.
Crystallography and Molecular Packing
X-ray data for related compounds (e.g., codeine derivatives in ) suggest T-shaped molecular geometries with dihedral angles influenced by substituents. The bulky o-tolyl group in this compound may enforce a similar T-shape, but bromine’s van der Waals radius (1.85 Å) could disrupt packing efficiency compared to smaller substituents like methyl or methoxy groups.
Data Table: Comparative Analysis of 1,2-Dione Derivatives
Research Findings and Implications
- Synthetic Utility: The bromine atom in this compound enhances its versatility as a building block for halogenated heterocycles, contrasting with non-halogenated diones used primarily in condensations or oxidations .
- Stability Concerns: Bromine’s electron-withdrawing effect may accelerate hydrolysis of the diketone under basic conditions, a behavior less pronounced in analogs like 3,4-Dimethylcyclopentan-1,2-dione.
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